2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one
説明
2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H21ClN2O3S[_{{{CITATION{{{1{929973-02-4 | 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl ...](https://www.chemscene.com/929973-02-4.html). This compound is characterized by its complex structure, which includes a chloro group, a piperazine ring, and a tetrahydronaphthalene moiety[{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 .... It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
特性
IUPAC Name |
2-chloro-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11H,1-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXWIYWRRICLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene. The sulfonyl chloride derivative of tetrahydronaphthalene is then reacted with piperazine under controlled conditions to form the desired compound[_{{{CITATION{{{_2{2-chloro-1- 4- (5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1 ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Nucleophilic Substitution Reactions
The α-chloroketone group undergoes nucleophilic substitution with sulfur-, oxygen-, or nitrogen-based nucleophiles, forming thioethers, ethers, or amines. This reactivity is critical for constructing heterocyclic systems or functionalized intermediates .
Key Examples:
Mechanism :
-
Nucleophilic attack on the carbonyl-adjacent carbon.
-
Displacement of chloride to form intermediates (e.g., thioethers).
-
Cyclization under basic conditions to yield fused heterocycles .
Hydrolysis Reactions
The chloroacetyl group is susceptible to hydrolysis under basic or aqueous conditions, forming hydroxyl or carboxylic acid derivatives .
Conditions and Outcomes:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Basic hydrolysis | NaOH/H₂O, reflux | 2-Hydroxy-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one | pH-dependent; may decarboxylate at elevated temperatures |
| Acidic hydrolysis | HCl/H₂O, reflux | Unstable intermediates | Limited utility due to decomposition |
Structural Evidence :
-
Analog 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol (PubChem CID: 53441109) confirms hydrolytic stability of the tetrahydronaphthalene moiety .
Cyclocondensation Reactions
The compound participates in cyclocondensation with bifunctional nucleophiles to form polycyclic systems. For example:
-
Reaction with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile yields bis(thieno[2,3-b]pyridines) via S-alkylation and subsequent cyclization .
-
Combine 2-Chloro-1-[4-(tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethanone (5 mmol) with 2-mercaptonicotinonitrile (10 mmol) in ethanol.
-
Add catalytic triethylamine (TEA).
-
Reflux for 3 hours.
-
Isolate product via recrystallization (ethanol/DMF).
Outcome :
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogs indicates stability up to 200°C. Decomposition pathways include:
Spectroscopic Data for Reaction Monitoring
Key spectral features for tracking reactions:
-
¹H NMR :
Comparative Reactivity
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| α-Chloroketone | High | Nucleophilic substitution, cyclization |
| Sulfonamide | Low | Coupling, hydrogen bonding |
| Piperazine | Moderate | Alkylation, acylation |
科学的研究の応用
Medicinal Chemistry
The primary application of 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one lies in medicinal chemistry. Its structure allows for modifications that could enhance therapeutic efficacy or minimize side effects. Research indicates that this compound may serve as a lead compound for developing pharmaceuticals aimed at treating neurological disorders due to its neuroactive properties.
Neuropharmacology
Studies have shown that this compound interacts with specific biological targets, influencing pathways related to cell signaling and proliferation. Its sulfonyl piperazine structure is commonly associated with neuroactive effects and may have implications for conditions such as anxiety and depression .
Biochemical Research
This compound can also act as a tool in biochemical research to explore the role of piperazine derivatives in various biological processes. Interaction studies have indicated promising binding affinities to specific receptors or enzymes, particularly G-protein coupled receptors (GPCRs), which are critical in neurotransmitter signaling .
Case Study 1: Neurological Disorders
A study examining the effects of this compound on animal models of anxiety demonstrated significant anxiolytic effects. The mechanism was attributed to its modulation of serotonin receptors, suggesting potential use in treating anxiety disorders .
Case Study 2: Antidepressant Activity
In another investigation focusing on depression models, this compound exhibited antidepressant-like effects. The findings indicated that it might enhance neurogenesis in the hippocampus through its interaction with neurotrophic factors .
作用機序
The mechanism by which 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.
類似化合物との比較
This compound is unique due to its specific structural features and reactivity. Similar compounds include:
2-Chloro-1-(piperazin-1-yl)ethan-1-one: : Lacks the tetrahydronaphthalene moiety.
2-Chloro-1-(4-methanesulfonylpiperazin-1-yl)ethan-1-one: : Contains a methanesulfonyl group instead of the tetrahydronaphthalene group.
生物活性
2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one (CAS Number: 929973-02-4) is a synthetic compound with potential therapeutic applications. It belongs to a class of molecules characterized by the presence of a piperazine ring and a sulfonyl group attached to a tetrahydronaphthalene moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : 1-(chloroacetyl)-4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)piperazine
The molecular formula is , and it possesses a molecular weight of 356.87 g/mol. The compound is typically found as a white powder with a purity of 95% .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related tetrahydronaphthalene derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | <10 | Apoptosis induction |
| Compound B | Jurkat | <15 | Cell cycle arrest |
| This compound | HeLa | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Preliminary studies indicate that similar compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Study:
A study involving a related piperazine derivative demonstrated significant anxiolytic effects in animal models. The compound reduced anxiety-like behavior in the elevated plus maze test and increased exploratory behavior .
Antimicrobial Activity
The compound's sulfonamide group may confer antimicrobial properties. Sulfonamides are known for their antibacterial activity through the inhibition of folic acid synthesis in bacteria. Testing against Gram-positive and Gram-negative bacteria revealed that related compounds exhibited notable antibacterial effects .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one, and how can purity be optimized?
- Answer : Synthesis typically involves coupling a sulfonated tetrahydronaphthalene derivative with a piperazine-chloroacetyl intermediate. Key steps include sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) and nucleophilic substitution for chloroacetyl attachment. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and analytical validation via HPLC (≥95% purity threshold) . Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) and confirm structural integrity via ¹H/¹³C NMR .
Q. How should researchers characterize the crystalline structure of this compound to resolve ambiguities in stereochemistry?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Prepare crystals via slow evaporation of a saturated DCM/hexane solution. Analyze using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Compare bond lengths and angles with analogous piperazine-sulfonyl structures in the Cambridge Structural Database (CSD) . For unstable crystals, employ powder XRD and cross-validate with DFT-based computational modeling (e.g., Gaussian 16) .
Q. What analytical techniques are essential for validating the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) to monitor degradation products. Store samples at -20°C (long-term) and 4°C (short-term) in amber vials to prevent photodegradation. Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA/DSC (heating rate 10°C/min under N₂). Compare degradation profiles with reference standards from pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers design SAR studies to evaluate the impact of sulfonyl-piperazine modifications on bioactivity?
- Answer : Systematically replace the tetrahydronaphthalene-sulfonyl group with analogs (e.g., benzodioxinyl or fluorophenyl sulfonyl groups) and assess bioactivity via in vitro assays (e.g., enzyme inhibition or receptor binding). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic parameters. Prioritize analogs with ClogP ≤3.5 and topological polar surface area (TPSA) 80–100 Ų for CNS penetration .
Q. What methodologies resolve contradictions in solubility data reported for this compound?
- Answer : Discrepancies often arise from solvent polarity and pH variations. Use the shake-flask method to measure solubility in buffered solutions (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF). Cross-validate with computational tools like ACD/Percepta for logS predictions. Address outliers by analyzing residual solids via PXRD to detect polymorphic transformations .
Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?
- Answer : Use in silico tools (e.g., Schrödinger’s MetaSite, ADMET Predictor) to identify Phase I/II metabolism sites (e.g., piperazine N-dealkylation or sulfonyl hydrolysis). Validate with microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling. Assess toxicity via Ames test (TA98/TA100 strains) and hERG inhibition assays (patch-clamp electrophysiology) .
Q. What experimental strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer : Improve oral bioavailability by formulating solid dispersions with PVP-VA64 (spray-drying) or lipid-based nanoemulsions. Conduct pharmacokinetic studies in rodents (IV/PO dosing) with LC-MS quantification. Adjust dosing based on Cmax and AUC₀–24h to achieve therapeutic plasma levels. Monitor tissue distribution via whole-body autoradiography .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by integrating crystallographic, spectroscopic, and computational data. For conflicting bioactivity results, reassay under standardized conditions (e.g., ATP concentration in kinase assays) .
- Theoretical Framework Integration : Align SAR hypotheses with established pharmacophore models (e.g., piperazine as a hydrogen bond acceptor) and literature on sulfonamide-based therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
